Hexaglycerol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

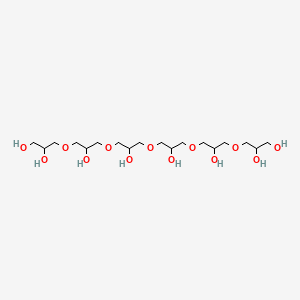

3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38O13/c19-1-13(21)3-27-5-15(23)7-29-9-17(25)11-31-12-18(26)10-30-8-16(24)6-28-4-14(22)2-20/h13-26H,1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWTZRWTUPSQZOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COCC(COCC(COCC(COCC(COCC(CO)O)O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601009952 | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36675-34-0, 87454-80-6 | |

| Record name | Hexaglycerol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,8,12,16,20-Pentaoxatricosane-1,2,6,10,14,18,22,23-octol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601009952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexaglycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.306 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Hexaglycerol

This technical guide provides a comprehensive overview of the core methodologies for the synthesis and purification of hexaglycerol (Polyglycerol-6). It is intended for researchers, scientists, and professionals in drug development and related fields who require a detailed understanding of the production of this versatile polyol. This document outlines various synthesis routes, including catalytic polymerization of glycerol (B35011), and details common purification techniques such as fractional distillation, ion exchange chromatography, and solvent extraction. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols for key methods are provided.

Synthesis of this compound

The primary industrial route to this compound is the polymerization of glycerol. This process can be catalyzed by either alkaline or acidic catalysts, with each method offering distinct advantages and resulting in different product distributions. Microwave-assisted synthesis has also emerged as a rapid and efficient alternative.

Catalytic Polymerization of Glycerol

Glycerol polymerization is a condensation reaction where water is eliminated to form ether linkages between glycerol units. The reaction is typically carried out at elevated temperatures and, often, under reduced pressure to facilitate the removal of water and drive the reaction towards the formation of higher-order polyglycerols.[1]

Alkaline catalysts, such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), and sodium carbonate (Na₂CO₃), are commonly used for glycerol polymerization.[2] This method generally requires high reaction temperatures. The resulting polyglycerol mixture is complex and contains a range of linear, branched, and cyclic isomers.[3]

Table 1: Quantitative Data for Alkaline-Catalyzed Glycerol Polymerization

| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Selectivity to Di- & Triglycerol (%) | Reference |

| NaOH | 2 | 240 | 9 | 63 | 99 | [2] |

| Na₂CO₃ | 2 | 240 | 9 | 76 | 93 | [2] |

| Ca(OH)₂ | 0.1 | 230 | 15 | 57 | 87 | [2] |

| Ca-MgAl mixed oxide | 3 | 220 | - | 40 | 78.3 | [4] |

| Calcined eggshell | - | 220 | 24 | 85 | 40 (Diglycerol) | [2] |

Experimental Protocol: Alkaline-Catalyzed Synthesis of Polyglycerol

-

Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a condenser connected to a vacuum pump and a cold trap.

-

Charging Reactants: Charge the flask with purified glycerol and the alkaline catalyst (e.g., 0.1-2 wt% NaOH or KOH).

-

Reaction: Heat the mixture under vigorous stirring to the desired reaction temperature (typically 230-270°C).[5] Apply reduced pressure to continuously remove the water formed during the condensation reaction.

-

Monitoring: The reaction progress can be monitored by measuring the amount of water collected in the cold trap or by analyzing samples of the reaction mixture using techniques like HPLC or GC to determine the distribution of polyglycerols.

-

Termination and Neutralization: Once the desired degree of polymerization is achieved, cool the reaction mixture. The alkaline catalyst is then neutralized by the addition of an acid, such as phosphoric acid or sulfuric acid.[6]

Acidic catalysts, including sulfuric acid (H₂SO₄) and triflic acid, can also be used for glycerol polymerization.[1] Acid-catalyzed reactions can often be carried out at lower temperatures compared to alkaline catalysis.[7] However, there is a higher risk of forming undesired by-products, such as acrolein and cyclic ethers.[8]

Table 2: Quantitative Data for Acid-Catalyzed Glycerol Polymerization

| Catalyst | Catalyst Conc. (wt%) | Temperature (°C) | Pressure (mmHg) | Time (min) | OH Group Conversion (mol%) | Reference |

| H₂SO₄ | 1.2 | 140 | <400 | 600 | ~30 | [1] |

| H₂SO₄ | 3.6 | 140 | <400 | 360 | - | [1] |

| H₂SO₄ | 4.8 | 140 | <400 | 240 | - | [1] |

Experimental Protocol: Acid-Catalyzed Synthesis of Polyglycerol

-

Reactor Setup: Use a similar setup as for the alkaline-catalyzed synthesis.

-

Charging Reactants: Add glycerol and the acid catalyst (e.g., 1-5 wt% H₂SO₄) to the reaction flask.

-

Reaction: Heat the mixture with stirring to a temperature between 110°C and 200°C under reduced pressure (<400 mmHg).[1]

-

Monitoring: Monitor the reaction by collecting the water by-product and analyzing the product mixture for the desired polyglycerol distribution.

-

Termination and Neutralization: After cooling the reaction, neutralize the acid catalyst with a suitable base, such as sodium hydroxide or calcium carbonate.

Microwave irradiation offers a method for the rapid synthesis of polyglycerols. This technique can significantly reduce reaction times compared to conventional heating methods.[9]

Table 3: Quantitative Data for Microwave-Assisted Glycerol Polymerization

| Catalyst | Catalyst Loading (wt%) | Temperature (°C) | Time (h) | Glycerol Conversion (%) | Polyglycerol Yield (%) | Reference |

| 20 wt% Li/AlPC | 3 | 220 | 3 | 98.85 | 90.46 | [9] |

| 20 wt% Li/AlPC | 2 | 200 | 4 | 85.3 | 78.54 | [9] |

| 20 wt% Li/AlPC | 3 | 200 | 4 | 92.25 | 83.54 | [9] |

Experimental Protocol: Microwave-Assisted Synthesis of Polyglycerol

-

Reactor Setup: A dedicated microwave reactor capable of controlling temperature and pressure is used.

-

Charging Reactants: The reaction vessel is charged with glycerol and the catalyst (e.g., lithium-modified aluminum pillared clay).

-

Reaction: The mixture is subjected to microwave irradiation at a set temperature (e.g., 220°C) for a specified duration (e.g., 1-4 hours).[9]

-

Work-up: After the reaction, the catalyst is separated by filtration, and the resulting polyglycerol mixture is ready for purification.

Purification of this compound

The crude product from glycerol polymerization is a complex mixture containing unreacted glycerol, various polyglycerol oligomers (including the desired this compound), salts from catalyst neutralization, and colored impurities.[10] Several purification techniques are employed to isolate this compound with the desired purity.

Fractional Distillation

Fractional distillation under vacuum is a common method to separate polyglycerols based on their boiling points.[11] Unreacted glycerol, having the lowest boiling point, is typically removed first, followed by lower-order polyglycerols like diglycerol (B53887) and triglycerol. This compound, having a higher boiling point, will be concentrated in the distillation residue or collected as a later fraction.

Table 4: Purity of Glycerol after Vacuum Distillation

| Feed Composition | Condenser Pressure (mbar) | Reboiler Temperature (°C) | Glycerol Purity in Distillate (%) | Reference |

| Glycerol, Diglycerol, Triglycerol | 2 x 10⁻³ | <200 | 99.2 | [11] |

Experimental Protocol: Fractional Vacuum Distillation of Polyglycerols

-

Apparatus Setup: Assemble a vacuum distillation apparatus equipped with a fractionating column (e.g., Vigreux column), a condenser, a collection flask, and a vacuum pump.

-

Charging the Still: Transfer the crude polyglycerol mixture into the distillation flask.

-

Applying Vacuum: Gradually apply vacuum to the system, typically in the range of 1-10 mmHg.

-

Heating: Gently heat the distillation flask. The most volatile components will begin to vaporize and rise through the fractionating column.

-

Fraction Collection:

-

Fraction 1 (Unreacted Glycerol): Collect the fraction that distills at a lower temperature.

-

Intermediate Fractions (Lower Polyglycerols): As the temperature is gradually increased, fractions enriched in diglycerol and triglycerol will be collected.

-

This compound-Enriched Fraction: this compound will be concentrated in the higher-boiling fractions or the distillation residue.

-

-

Shutdown: After collecting the desired fractions, cool the system before slowly releasing the vacuum.

Ion Exchange Chromatography

Ion exchange chromatography is effective for removing ionic impurities, such as salts formed during catalyst neutralization, and some colored compounds.[6] The crude polyglycerol solution is typically passed through a series of cation and anion exchange resins.

Table 5: Purity of Glycerol after Ion Exchange Chromatography

| Initial Purity (%) | Purification Steps | Final Purity (%) | Reference |

| Crude | Neutralization, Microfiltration, Ion Exchange | 99.4 | [6] |

| Pre-treated | Ion Exchange | 98.2 | [12] |

Experimental Protocol: Ion Exchange Chromatography of Polyglycerol

-

Resin Preparation: Swell and equilibrate the cation and anion exchange resins according to the manufacturer's instructions.

-

Sample Preparation: Dissolve the crude polyglycerol in deionized water to reduce its viscosity. The pH may be adjusted as needed. For instance, an alkaline pH of 10-12 has been used prior to passing through the resins.[13]

-

Column Loading: Pass the aqueous polyglycerol solution through the column containing the cation exchange resin, followed by the column with the anion exchange resin.

-

Elution: The purified polyglycerol passes through the columns while ionic impurities are retained by the resins.

-

Regeneration: The ion exchange resins can be regenerated for reuse by washing with strong acid and base solutions.

-

Product Recovery: The purified aqueous polyglycerol solution is concentrated by evaporating the water, typically under reduced pressure.

Solvent Extraction

Solvent extraction can be used to separate polyglycerols from certain impurities based on their differential solubilities in two immiscible liquid phases. For example, unreacted glycerol and other polar impurities can be removed by washing the crude polyglycerol mixture with an appropriate aqueous solution.

Table 6: Purity of Glycerol after Solvent Extraction

| Solvent | Solvent:Glycerol Ratio (v/v) | Temperature (°C) | Glycerol Purity (%) | Reference |

| n-Butanol | - | 318.15 K | 83.4 | [14] |

| Toluene | - | 318.15 K | 93.6 | [14] |

| Petroleum Ether | - | 318.15 K | 98.4 | [14] |

| Propanol | 2:1 | - | 95.74 | [14] |

Experimental Protocol: Solvent Extraction of Polyglycerols

-

Phase System Selection: Choose two immiscible solvents where the desired polyglycerol and the impurities have different partitioning behaviors. For example, an aqueous phase and a non-polar organic solvent can be used.

-

Extraction:

-

Dissolve the crude polyglycerol mixture in one of the solvents.

-

Add the second, immiscible solvent to a separatory funnel containing the polyglycerol solution.

-

Shake the funnel vigorously to ensure thorough mixing and allow for the transfer of components between the phases.

-

Allow the layers to separate.

-

-

Separation: Carefully separate the two layers. The layer containing the purified polyglycerol is collected.

-

Repetition: The extraction process may be repeated with fresh solvent to improve the purity of the product.

-

Solvent Removal: Remove the solvent from the purified polyglycerol fraction, typically by evaporation under reduced pressure.

Characterization of this compound

The successful synthesis and purification of this compound require robust analytical techniques to determine the composition and purity of the product mixture.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the different polyglycerol oligomers in a mixture.

-

Gas Chromatography (GC): GC, often coupled with mass spectrometry (GC-MS), can be used to analyze the distribution of polyglycerols, typically after derivatization to increase their volatility.[15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation and confirming the degree of polymerization.[1]

-

Mass Spectrometry (MS): MS techniques, such as Electrospray Ionization (ESI-MS), can provide information on the molecular weight distribution of the polyglycerol mixture.[16]

By employing a combination of these synthesis, purification, and characterization methods, high-purity this compound can be produced for a variety of applications in the pharmaceutical, cosmetic, and food industries.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. US2071459A - Process of purifying polyglycerol esters - Google Patents [patents.google.com]

- 3. Microwave‐assisted synthesis of polyglycerol from glycerol carbonate | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. US3637774A - Process for preparation and purification of polyglycerols and esters thereof - Google Patents [patents.google.com]

- 6. conductscience.com [conductscience.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. Short-Chain Polyglycerol Production via Microwave-Assisted Solventless Glycerol Polymerization Process Over Lioh-Modified Aluminium Pillared Clay Catalyst: Parametric Study [mdpi.com]

- 10. JPH05117195A - Purification of polyglycerol - Google Patents [patents.google.com]

- 11. gcs.itb.ac.id [gcs.itb.ac.id]

- 12. Characterisation by mass spectrometry and 500-MHz proton nuclear magnetic resonance spectroscopy of penta- and hexasaccharide chains of human foetal gastrointestinal mucins (meconium glycoproteins) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Characterization of Hexaglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure of hexaglycerol (also known as polyglycerol-6), a versatile polyol with increasing applications in the pharmaceutical, cosmetic, and food industries. This document outlines its isomeric forms, physicochemical properties, and detailed methodologies for its characterization, serving as a valuable resource for professionals in research and development.

Chemical Structure and Isomerism of this compound

This compound is a polymer composed of six glycerol (B35011) units linked by ether bonds, with the general chemical formula C₁₈H₃₈O₁₃ and an average molecular weight of approximately 462.5 g/mol .[1] As a member of the polyglycerol family, its synthesis from glycerol can result in a complex mixture of isomers, including linear, branched, and cyclic structures. The distribution of these isomers is highly dependent on the synthetic conditions, such as the catalyst used, temperature, and pressure.[1]

The presence of multiple hydroxyl groups imparts a hydrophilic character to the molecule, making it a valuable ingredient in various formulations.[2] The structural heterogeneity of commercially available this compound influences its physical properties, such as viscosity and solubility, and its functional performance as an emulsifier, stabilizer, or solubilizing agent.

The following diagram illustrates the relationship between the different isomeric forms of this compound.

Caption: Relationship between the isomeric forms of this compound.

Physicochemical Properties of this compound

The functional properties of this compound are dictated by its physicochemical characteristics. A summary of key quantitative data is presented in the table below for easy comparison. It is important to note that the values can vary depending on the specific isomeric composition and purity of the product.

| Property | Value |

| Molecular Formula | C₁₈H₃₈O₁₃ |

| CAS Number | 36675-34-0 |

| Average Molecular Weight | ~462.5 g/mol |

| Appearance | Colorless to light yellow viscous liquid |

| Hydroxyl Value | 980 - 1080 mg KOH/g |

| Density | ~1.361 g/cm³ |

| Refractive Index | ~1.538 |

| Viscosity (at 40°C) | ~23,000 mPa·s |

Experimental Protocols for Characterization

A thorough characterization of this compound is essential to understand its composition and ensure its suitability for a specific application. The following section details the methodologies for key experiments used in the analysis of polyglycerols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structural details of polyglycerols, including the degree of branching and the types of ether linkages. Both ¹H and ¹³C NMR are employed for this purpose.

Experimental Workflow for NMR Analysis

Caption: Workflow for NMR analysis of this compound.

Methodology:

-

Sample Preparation: A known amount of the this compound sample is dissolved in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The concentration is typically in the range of 10-50 mg/mL.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired to observe the signals of the protons in the polyglycerol backbone. The chemical shifts and coupling patterns provide information about the connectivity of the glycerol units.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is crucial for determining the degree of branching.[3][4] Different types of carbon atoms (primary, secondary, and tertiary) in linear and branched units give rise to distinct signals. For quantitative analysis, inverse-gated decoupling is often used to suppress the Nuclear Overhauser Effect (NOE) and obtain accurate integrations.[3]

-

Data Analysis: The acquired spectra are processed, and the signals are assigned to specific structural motifs. The integration of the peaks in the ¹³C NMR spectrum allows for the calculation of the relative amounts of linear, dendritic (branched), and terminal glycerol units.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight distribution of the polyglycerol mixture and to identify the different oligomers present. Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) are commonly used techniques.[5][6][7]

Methodology:

-

Sample Preparation:

-

MALDI-TOF: The this compound sample is mixed with a suitable matrix (e.g., 2,5-dihydroxybenzoic acid) and a cationizing agent (e.g., sodium trifluoroacetate) in a solvent. A small aliquot of this mixture is spotted onto a MALDI target plate and allowed to dry.[7]

-

ESI-MS: The sample is dissolved in a solvent compatible with electrospray ionization, such as a mixture of water and methanol (B129727) or acetonitrile (B52724), often with the addition of a small amount of an acid (e.g., formic acid) or a salt to promote ionization.

-

-

Mass Analysis: The prepared sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the ions is measured. The resulting mass spectrum shows a distribution of peaks corresponding to the different polyglycerol oligomers and their adducts (e.g., with Na⁺ or K⁺).

-

Data Analysis: The mass spectrum is analyzed to determine the average molecular weight and the polydispersity of the this compound sample. The masses of the individual peaks can be used to identify the degree of polymerization of the different oligomers present in the mixture.

Chromatography

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gel Permeation Chromatography (GPC), are used to separate the different components of the this compound mixture based on their size or polarity.[8][9][10]

Methodology for HPLC:

-

Column: A reversed-phase column (e.g., C18) is often used for the separation of polyglycerols.[5]

-

Mobile Phase: A gradient of water and an organic solvent, such as acetonitrile or methanol, is typically employed.[5]

-

Detection: Since polyglycerols do not have a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are commonly used.[11] Mass spectrometry can also be coupled with HPLC (LC-MS) for identification of the separated components.[5]

-

Analysis: The resulting chromatogram shows the separation of the different oligomers and isomers, allowing for their quantification.

Methodology for GPC/Size-Exclusion Chromatography (SEC):

-

Column: GPC columns packed with a porous material are used to separate the molecules based on their hydrodynamic volume.[9][12]

-

Mobile Phase: A solvent in which the this compound is soluble, such as water or an organic solvent, is used as the mobile phase.[12]

-

Detection: An RI detector is commonly used for the detection of polyglycerols.

-

Analysis: The elution time is correlated with the molecular weight of the components. By calibrating the system with standards of known molecular weight, the molecular weight distribution of the this compound sample can be determined.

Titration Methods for Functional Group Analysis

Standard wet chemistry titration methods are used to determine key parameters such as the hydroxyl value, acid value, and saponification value.

Determination of Hydroxyl Value:

The hydroxyl value is a measure of the concentration of hydroxyl groups in the polyol and is expressed in mg KOH/g.[13] A common method is the acetylation method (e.g., ASTM D4274).[13]

-

Principle: The hydroxyl groups in the this compound sample are acetylated using a known excess of acetic anhydride (B1165640) in pyridine. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized solution of potassium hydroxide (B78521).[13]

-

Procedure: A known weight of the sample is reacted with the acetylating reagent. A blank determination is performed in parallel without the sample. The difference in the amount of titrant consumed between the blank and the sample is used to calculate the hydroxyl value.[13]

Determination of Acid Value:

The acid value indicates the amount of free fatty acids present and is determined by titrating the sample with a standard solution of potassium hydroxide.[14][15]

Determination of Saponification Value:

The saponification value is a measure of the average molecular weight of the fatty acids in an ester and is determined by refluxing the sample with an excess of alcoholic potassium hydroxide and then back-titrating the excess KOH with a standard acid.[14][16] For pure this compound, this value would be negligible but is relevant for its fatty acid esters.

References

- 1. Buy Polyglycerin-6 | 36675-34-0 [smolecule.com]

- 2. Polyglycerin-6 | 36675-34-0 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Analysis of complex mixtures of polyglycerol fatty esters using liquid chromatography and high-resolution mass spectrometry: Retention, structural and relative composition study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. infinitalab.com [infinitalab.com]

- 14. Significance and Principle Involved in Determination of Acid Value, Saponification Value, Ester Value | Pharmaguideline [pharmaguideline.com]

- 15. fssai.gov.in [fssai.gov.in]

- 16. courseware.cutm.ac.in [courseware.cutm.ac.in]

physical and chemical properties of polyglycerol-6

An In-depth Technical Guide to the Core Physical and Chemical Properties of Polyglycerol-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core (PG-6), a versatile polyether polyol. The information is curated for researchers, scientists, and professionals in drug development who are interested in the application and characterization of this polymer. This document details its structural attributes, physicochemical parameters, and the experimental protocols used for its analysis.

Chemical Structure and Synthesis

Polyglycerol-6 is a polymer composed of six glycerol (B35011) units linked by ether bonds.[1][2] Its structure can vary from linear to highly branched or hyperbranched, which significantly influences its physical and chemical properties.[1][3] The hyperbranched form adopts a compact, globular three-dimensional structure with a high density of terminal hydroxyl groups, whereas the linear form consists of a straightforward, unbranched chain.[1][3]

The synthesis of polyglycerols can be achieved through several methods, including the condensation polymerization of glycerol, often using alkaline catalysts at high temperatures, or through the ring-opening multibranching polymerization (ROMBP) of glycidol.[3][4] Controlled synthesis methods, such as slow monomer addition, have been developed to manage molecular weight and polydispersity.[3]

Physical and Chemical Properties

Polyglycerol-6 is a clear, colorless to light yellow, viscous, and syrupy liquid.[5][6][7] It is characterized by its hygroscopic nature, miscibility with water, and thermal stability.[5][8] The multiple hydroxyl groups give the molecule its polarity and serve as reactive sites for chemical modifications like esterification.[1][5]

General and Chemical Properties

The general chemical identifiers and properties of polyglycerol-6 are summarized below.

| Property | Value | Source(s) |

| CAS Number | 36675-34-0 | [1][3][6] |

| IUPAC Name | 3-[3-[3-[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]propane-1,2-diol | [1][5] |

| Molecular Formula | C18H38O13 | [1][7] |

| Molecular Weight | 462.5 g/mol | [1][3] |

| Average Molecular Weight | ~475 g/mol | [6][7] |

| Hydroxyl Value | 959-1080 mg KOH/g | [1][6] |

| Effective Content | ≥98.0% | [6] |

Physical Properties

The key physical properties of polyglycerol-6 are detailed in the following table.

| Property | Value | Source(s) |

| Appearance | Clear, colorless to light yellow, syrupy liquid | [5][6] |

| Density | ~1.361 g/cm³ | [9] |

| Boiling Point | 711.9°C at 760 mmHg | [9] |

| Flash Point | 384.4°C | [9] |

| Refractive Index | ~1.538 | [9] |

| Solubility | Miscible with water; soluble in methanol, DMSO, DMF.[5][10] Limited solubility in organic solvents like acetone, chloroform, and diethyl ether.[10][11] | |

| Viscosity | More viscous than glycerol.[5] Hyperbranched forms exhibit lower intrinsic viscosity (4–7 mL·g⁻¹) compared to linear analogs.[1] | |

| Hygroscopicity | Strong | [5][8] |

Experimental Protocols and Characterization

The characterization of polyglycerol-6 involves a combination of chromatographic, spectroscopic, and thermal analysis techniques to determine its composition, structure, and purity.

Synthesis of Polyglycerol-6 Esters (General Protocol)

Polyglycerol esters are widely used derivatives. A general protocol for their synthesis involves the esterification of polyglycerol with fatty acids.

-

Reactant Charging : A reaction vessel is charged with polyglycerol-6 and an alkaline catalyst (e.g., 50% sodium hydroxide (B78521) solution).[12]

-

Dehydration : The mixture is heated under vacuum (e.g., to 110-116°C) to remove water.[12]

-

Esterification : The vacuum is released, and fatty acids (e.g., stearic and palmitic acid) are added. The reaction is conducted under an inert nitrogen atmosphere at high temperatures (220-260°C).[12]

-

Monitoring : The reaction progress is monitored by taking samples to measure the free fatty acid level.[12]

-

Stripping : Once the free fatty acid level drops below a target threshold (e.g., <1%), the mixture is stripped to remove unreacted components.[12]

References

- 1. Buy Polyglycerin-6 | 36675-34-0 [smolecule.com]

- 2. ewg.org [ewg.org]

- 3. Polyglycerin-6 | 36675-34-0 | Benchchem [benchchem.com]

- 4. qualitas1998.net [qualitas1998.net]

- 5. Pure VEGETABLE POLYGLYCERINE-6 - Spiga Nord S.p.A. [spiganord.com]

- 6. haihangindustry.com [haihangindustry.com]

- 7. ulipolymer.com [ulipolymer.com]

- 8. polyglycerine.com [polyglycerine.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

- 11. Glycerol - Sciencemadness Wiki [sciencemadness.org]

- 12. CA1185610A - Polyglycerol ester synthesis - Google Patents [patents.google.com]

Hexaglycerol: A Comprehensive Technical Guide on Biocompatibility and Toxicity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the biocompatibility and toxicity profile of hexaglycerol (Polyglycerin-6), a polyglycerol compound with increasing applications in the pharmaceutical, cosmetic, and food industries. This document summarizes key toxicological data from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows to support safety and risk assessment for researchers, scientists, and drug development professionals.

Executive Summary

This compound is generally recognized as a safe and biocompatible material with low toxicity. Its favorable safety profile is supported by a range of in vitro and in vivo studies. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that Polyglycerin-6 is safe for use in cosmetics.[1][2] This assessment is further supported by the low toxicity profile of its monomer, glycerin, and various polyglyceryl esters. While data specific to this compound for all toxicological endpoints is not exhaustive, a combination of direct studies and read-across data from structurally similar compounds provides a strong basis for its safety assessment. This guide consolidates the available quantitative data and experimental details to provide a comprehensive resource for professionals in the field.

Acute Toxicity

The acute toxicity of this compound and related polyglycerols is consistently low across various studies.

Table 1: Acute Oral Toxicity Data

| Test Substance | Species | Route | LD50 | Reference |

| 20% Diglycerin in water | Rat | Oral | > 2000 mg/kg bw | [2] |

| 25% Diglycerin in water | Rat | Oral | > 5000 mg/kg bw | [2] |

| Polyglyceryl Esters of Fatty Acids | Rat | Oral | 7, 14, and 29 g/kg bw (no toxic effect) |

Dermal and Ocular Irritation and Sensitization

This compound and its related compounds have been shown to be non-irritating and non-sensitizing to the skin and eyes.

Dermal Irritation

Studies on diglycerin, a close structural analog of this compound, have demonstrated a lack of dermal irritation.

Table 2: Dermal Irritation Studies

| Test Substance | Species | Concentration | Observation | Reference |

| Diglycerin | Rabbit | 100% (neat) | Not irritating after 4-hour application | [3] |

| Polyglycerin-3 | Rabbit | 100% | Not irritating | [3] |

| Diglycerin | Human | 100% (neat) | Not irritating in a 24-hour patch test | [3] |

Ocular Irritation

Data on polyglyceryl esters suggest a low potential for eye irritation.

Skin Sensitization

Human Repeat Insult Patch Tests (HRIPT) are a standard method for assessing the skin sensitization potential of a substance.

Experimental Protocol: Human Repeat Insult Patch Test (HRIPT)

The HRIPT protocol is designed to determine the potential of a test material to induce skin sensitization through repeated applications.

Genotoxicity

A battery of in vitro genotoxicity tests has been conducted on polyglycerols, with consistently negative results. These findings are crucial as they mitigate the concerns arising from the lack of direct long-term carcinogenicity studies on this compound.[2]

Table 3: Summary of In Vitro Genotoxicity Studies

| Assay | Test System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames Test) | S. typhimurium | With and Without S9 | Negative | [2] |

| Chromosomal Aberration | Mammalian Cells | With and Without S9 | Negative | [2] |

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

Experimental Protocol: Ames Test (OECD 471)

The following diagram outlines the general workflow for conducting a bacterial reverse mutation assay.

References

Enzymatic Synthesis of Polyglycerol for Biomedical Applications: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pursuit of biocompatible and versatile polymers is a cornerstone of modern biomedical research. Polyglycerols, particularly those with a defined low molecular weight such as hexaglycerol, have emerged as highly promising candidates for a range of applications, from drug delivery to tissue engineering. Their inherent hydrophilicity, biocompatibility, and multivalent architecture make them attractive alternatives to more traditional polymers like polyethylene (B3416737) glycol (PEG). While chemical synthesis routes to polyglycerols are established, enzymatic methods offer a greener, more selective, and potentially more controlled approach to producing these valuable macromolecules.

This technical guide provides an in-depth overview of the enzymatic synthesis of low-molecular-weight polyglycerols, with a focus on methodologies relevant to the production of oligomers like this compound. It details experimental protocols derived from established lipase-catalyzed reactions, summarizes key quantitative data, and explores the burgeoning biomedical applications of these well-defined glycerol (B35011) oligomers.

Principles of Enzymatic Polyglycerol Synthesis

The enzymatic synthesis of polyglycerols primarily relies on the catalytic activity of lipases. These enzymes, particularly immobilized forms like Candida antarctica lipase (B570770) B (CALB), are widely used due to their stability in organic solvents and their regioselectivity.[1][2][3] The fundamental reaction is a polycondensation of glycerol or its derivatives. The regioselectivity of the lipase is a critical factor, often favoring the esterification of primary hydroxyl groups, which can lead to more linear or controlled branching architectures compared to conventional chemical methods.[1][4]

The direct, high-yield enzymatic synthesis of a specific oligomer like this compound from glycerol is not extensively documented in scientific literature, suggesting that precise control to stop the polymerization at a specific degree can be challenging. Most enzymatic approaches yield a mixture of oligomers.[5] However, by carefully controlling reaction conditions, it is possible to influence the average degree of polymerization and the structural characteristics of the resulting polyglycerol.

Experimental Protocols for Enzymatic Synthesis of Low-Molecular-Weight Polyglycerols

The following protocols are synthesized from published methodologies for lipase-catalyzed polymerization of glycerol and related monomers. These serve as a starting point for developing a process aimed at producing low-molecular-weight polyglycerols.

Protocol 1: Lipase-Catalyzed Polycondensation of Glycerol and a Dicarboxylic Acid

This method produces a polyester (B1180765) but illustrates the fundamental principles of using a lipase for glycerol polymerization.

Materials:

-

Glycerol

-

Dicarboxylic acid (e.g., sebacic acid)[3]

-

Immobilized Candida antarctica lipase B (e.g., Novozym 435)[3]

-

Anhydrous solvent (e.g., acetone, tetrahydrofuran)[3]

-

Molecular sieves (5 Å)[3]

Procedure:

-

In a capped glass flask, combine equimolar amounts of glycerol and sebacic acid.[3]

-

Add the desired solvent and molecular sieves (approximately 2-fold excess by weight to the theoretical water produced).[3]

-

Add immobilized CALB (typically 10-15 wt% relative to the monomers).[3]

-

Maintain the reaction under gentle magnetic stirring at a controlled temperature (e.g., 40-60°C) for a specified duration (e.g., 24-48 hours).[3]

-

Monitor the reaction progress by analyzing aliquots for molecular weight distribution (e.g., via Gel Permeation Chromatography - GPC).

-

Upon completion, filter the reaction mixture to remove the immobilized enzyme.

-

Remove the solvent under reduced pressure.

-

The resulting polymer can be purified by precipitation in a non-solvent.

Protocol 2: Chemo-Enzymatic Approach for Functionalized Oligoglycerols

This protocol focuses on the regioselective acylation of commercially available oligoglycerols, demonstrating the precision of enzymatic catalysis.[5][6]

Materials:

-

Commercial oligoglycerol mixture (e.g., diglycerol, triglycerol)[5]

-

Immobilized Candida antarctica lipase B (Novozym 435)[5]

-

Acyl donor (e.g., vinyl acetate)[5]

-

Anhydrous tetrahydrofuran (B95107) (THF)[5]

Procedure:

-

Dissolve the oligoglycerol in anhydrous THF in a round-bottom flask.[5]

-

Add Novozym 435 (approximately 20 wt% of the oligoglycerol).[5]

-

Add the acyl donor (e.g., vinyl acetate) to the mixture.[5]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) with shaking for a defined period (e.g., 6 hours).[5]

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After the reaction, filter off the enzyme and wash it with a suitable solvent (e.g., methanol).[5]

-

Evaporate the organic solvent under reduced pressure to obtain the acylated oligoglycerol.[5]

Quantitative Data on Enzymatic Polyglycerol Synthesis

| Parameter | Value | Reference |

| Enzyme | Immobilized Candida antarctica lipase B (CALB) | [3] |

| Substrates | Glycerol and Sebacic Acid | [3] |

| Solvent | Acetone | [3] |

| Temperature | 40°C | [3] |

| Enzyme Loading | 13.6 wt% | [3] |

| Reaction Time | 24 hours | [3] |

| Number Average Molecular Weight (Mn) | up to 9.4 kDa | [3] |

| Weight Average Molecular Weight (Mw) | up to 16 kDa | [3] |

| Degree of Branching | up to 41% | [3] |

Table 1: Representative Data for CALB-Catalyzed Polycondensation of Glycerol and Sebacic Acid.[3]

| Parameter | Value | Reference |

| Enzyme | Novozym 435 | [5] |

| Substrate | Diglycerol | [5] |

| Acyl Donor | Vinyl Acetate | [5] |

| Solvent | Tetrahydrofuran (THF) | [5] |

| Temperature | 30°C | [5] |

| Enzyme Loading | 20 wt% | [5] |

| Reaction Time | 6 hours | [5] |

| Yield of Diacylated Diglycerol | Moderate (Specific value not provided, but part of a multi-step synthesis with overall moderate yields) | [5] |

Table 2: Representative Data for the Enzymatic Acylation of Diglycerol.[5]

Visualization of Synthesis Workflow

The following diagram illustrates a generalized workflow for the enzymatic synthesis of polyglycerols.

Caption: Generalized workflow for the enzymatic synthesis of polyglycerols.

Biomedical Applications of Low-Molecular-Weight Polyglycerols

The unique properties of well-defined polyglycerols make them highly suitable for a variety of biomedical applications.[7][8][9][10] Their biocompatibility, high water solubility, and multivalency are key attributes driving their adoption in the field.

-

Drug Delivery: Polyglycerols can be functionalized with targeting ligands and therapeutic agents, serving as nanocarriers for targeted drug delivery. Their hyperbranched structure allows for a high drug loading capacity.[9]

-

PEG Alternative: Due to concerns about the potential immunogenicity and non-biodegradability of PEG, polyglycerols are being explored as a "stealth" material to prolong the circulation time of therapeutic proteins and nanoparticles.

-

Tissue Engineering: Polyglycerol-based hydrogels can be engineered to mimic the extracellular matrix, providing a scaffold for cell growth and tissue regeneration.[9]

-

Antifouling Surfaces: The hydrophilic nature of polyglycerols can be leveraged to create surfaces that resist protein adsorption and cell adhesion, which is crucial for medical implants and diagnostic devices.[7]

-

FDA-Approved Applications: It is noteworthy that oligoglycerols and their fatty acid esters have received FDA approval for use in cosmetics, food, and pharmaceuticals, underscoring their safety profile.[7][11]

The following diagram illustrates the logical relationship between the properties of polyglycerols and their biomedical applications.

Caption: Properties of polyglycerols leading to biomedical applications.

Conclusion and Future Outlook

The enzymatic synthesis of low-molecular-weight polyglycerols represents a promising avenue for the development of advanced biomaterials. While the direct and controlled synthesis of specific oligomers like this compound remains a challenge, the principles established for lipase-catalyzed polymerization provide a solid foundation for further research. The continued development of novel enzyme systems and the optimization of reaction conditions will be crucial for achieving greater control over the molecular weight and architecture of these versatile polymers. The excellent biocompatibility and diverse applicability of polyglycerols ensure that they will continue to be a major focus of innovation in the fields of drug delivery, tissue engineering, and regenerative medicine.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Chemically vs Enzymatically Synthesized Polyglycerol-Based Esters: A Comparison between Their Surfactancy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Regio- and stereoselective enzymatic esterification of glycerol and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Chemo-Enzymatic Synthesis of Oligoglycerol Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dendritic polyglycerols for biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Recent Advances in Glycerol Polymers: Chemistry and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Recent advances in glycerol polymers: chemistry and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Hexaglycerol: A Technical Guide to Structure-Property Relationships

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of hexaglycerol (Polyglycerol-6), a versatile polyol increasingly utilized in the pharmaceutical, cosmetic, and food industries. We will explore the intricate relationship between its molecular structure and its physicochemical properties, offering quantitative data, detailed experimental protocols, and visualizations to support advanced research and formulation development.

The Molecular Structure of this compound

This compound is a polyether oligomer consisting of six glycerol (B35011) units linked together. Its chemical formula is C18H38O13, with a molecular weight of approximately 462.49 g/mol .[1][2][3] The structure is not a simple linear chain but rather a complex mixture of linear, branched, and cyclic isomers.[4][5] This structural heterogeneity is a direct result of the polymerization process, where the secondary hydroxyl group of a glycerol unit can also participate in forming ether linkages.

The key functional groups that define this compound's properties are the abundant hydroxyl (-OH) groups and the stable ether linkages.[5] The high density of hydroxyl groups makes the molecule highly hydrophilic and provides numerous sites for further chemical modification, such as esterification.[6]

Caption: Representative branched structure of a this compound molecule.

Core Structure-Property Relationships

The utility of this compound and its derivatives stems from the ability to tune its properties by modifying its structure. The degree of polymerization, branching, and subsequent esterification are the primary levers for controlling its function.

-

Hydrophilicity and Solubility: With its multiple hydroxyl groups, this compound is highly water-soluble and hygroscopic.[5][7] This makes it an excellent moisturizer and humectant in cosmetic formulations and a good water-based solvent.[2][7] Its hydrophilic nature is a key attribute for its use in drug delivery systems for poorly water-soluble compounds.[8]

-

Viscosity: The viscosity of polyglycerols increases with the degree of polymerization. This compound itself is a viscous, syrupy liquid.[2][9] This property is beneficial for controlling the texture and stability of emulsions and suspensions.[7]

-

Amphiphilicity via Esterification: The true versatility of this compound is unlocked through esterification—the reaction of its hydroxyl groups with fatty acids.[10] This process creates polyglyceryl esters (PGEs), which are amphiphilic, nonionic surfactants.[11]

-

The polyglycerol portion acts as the hydrophilic "head."

-

The fatty acid chain acts as the lipophilic "tail."

-

-

Hydrophilic-Lipophilic Balance (HLB): The HLB value of a this compound ester can be precisely controlled.[12]

-

Increasing the fatty acid chain length or the degree of esterification (attaching more fatty acid tails) makes the molecule more lipophilic, lowering the HLB value.[12]

-

Esters with low HLB values are effective water-in-oil (W/O) emulsifiers, while those with high HLB values are excellent oil-in-water (O/W) emulsifiers.[12]

-

-

Biocompatibility and Safety: Polyglycerols and their esters are widely regarded as safe and biocompatible.[5][10] They exhibit low toxicity and are often used in food, pharmaceutical, and cosmetic products.[4][9] Studies have shown excellent cell viability and blood compatibility, making them attractive alternatives to polymers like polyethylene (B3416737) glycol (PEG) for drug delivery applications.[6][13]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and a representative ester derivative.

Table 1: Physicochemical Properties of this compound (Polyglycerol-6)

| Property | Value | Reference |

| CAS Number | 36675-34-0 | [2][14] |

| Molecular Formula | C18H38O13 | [2] |

| Average Molecular Weight | ~475 g/mol | [15] |

| Appearance | Colorless to light yellow, viscous liquid | [2][15] |

| Hydroxyl Value | 980 - 1080 mg KOH/g | [15] |

| Specific Gravity | > 1.2 g/mL | [7] |

| Acute Oral Toxicity (Rat) | LD50 > 2000 mg/kg | [9] |

Table 2: Properties of a Representative this compound Ester

| Property | Hexaglyceryl Stearate | Reference |

| Function | Emulsifier, Stabilizer | [11][16] |

| Emulsion Type Formed | Primarily Oil-in-Water (O/W) | [16] |

| Key Application | Enhances texture and stability in baked goods, creams, and lotions. | [11][16] |

| Physical Form | Block solid | [16] |

Key Experimental Protocols

Detailed and standardized methodologies are crucial for the synthesis and characterization of this compound and its derivatives.

Protocol: Synthesis of this compound

This protocol describes a typical base-catalyzed polymerization of glycerol.

-

Reactants: Anhydrous glycerol and a catalytic amount (e.g., 0.5-2.0% w/w) of an alkaline catalyst such as sodium or potassium hydroxide (B78521).

-

Apparatus: A reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser to remove water.

-

Procedure: a. Charge the reactor with anhydrous glycerol and the catalyst. b. Heat the mixture under a nitrogen blanket to approximately 220-260°C with continuous stirring. c. Water is formed as a byproduct of the etherification reaction and is continuously removed by distillation. d. The reaction progress is monitored by measuring the refractive index or viscosity of the mixture. e. Once the desired degree of polymerization is achieved (as indicated by the target physical properties), the reaction is cooled. f. The catalyst is neutralized with an acid (e.g., phosphoric acid) and removed by filtration.

-

Purification: The resulting product is a mixture of polyglycerols and is often purified by distillation or chromatography to isolate specific fractions.

Protocol: Determination of Hydroxyl Value

The hydroxyl value is a measure of the concentration of hydroxyl groups in a polymer.[17] The acetylation method is standard.[17]

-

Principle: Free hydroxyl groups are acetylated using a known excess of acetic anhydride (B1165640) in a pyridine (B92270) solution. The unreacted acetic anhydride is then hydrolyzed to acetic acid, which is titrated with a standardized potassium hydroxide (KOH) solution.[17]

-

Reagents: Pyridine/acetic anhydride solution, standardized ethanolic potassium hydroxide (0.5 M), phenolphthalein (B1677637) indicator, neutralized ethanol.

-

Procedure: a. Accurately weigh a sample of this compound into a 150-mL acetylation flask.[18] b. Add a precise volume (e.g., 5.0 mL) of the pyridine/acetic anhydride reagent. Attach an air condenser.[18] c. Heat the flask in a water bath for 1 hour to complete the acetylation.[18] d. Cool the flask and add distilled water through the condenser to hydrolyze the excess acetic anhydride. e. Add phenolphthalein indicator and titrate the resulting acetic acid with standardized 0.5 M ethanolic KOH until a persistent pink endpoint is observed.[18] f. Perform a blank titration using the same procedure but omitting the this compound sample.

-

Calculation: The hydroxyl value (HV) is calculated using the formula: HV = [(B - S) * N * 56.1] / W + AV Where:

Protocol: Evaluation of Emulsion Stability

This protocol outlines a method to assess the ability of a this compound ester to stabilize an oil-in-water (O/W) emulsion.

-

Materials: this compound ester (e.g., hexaglyceryl stearate), oil phase (e.g., mineral oil or a relevant cosmetic/pharmaceutical oil), deionized water, high-shear homogenizer.

-

Emulsion Preparation: a. Prepare the aqueous phase by dispersing the this compound ester in deionized water. Heat gently (e.g., to 75°C) to ensure complete dissolution. b. Heat the oil phase separately to the same temperature. c. Slowly add the oil phase to the aqueous phase while mixing with a high-shear homogenizer. d. Homogenize for a set period (e.g., 5-10 minutes) to form a fine emulsion. e. Allow the emulsion to cool to room temperature while stirring gently.

-

Stability Assessment: a. Macroscopic Observation: Store samples of the emulsion at different conditions (e.g., room temperature, 40°C, freeze-thaw cycles). Visually inspect for signs of instability such as creaming, coalescence, or phase separation over a period of several weeks.[19][20] b. Microscopic Analysis: Use light microscopy or confocal laser scanning microscopy (CLSM) to observe the emulsion's microstructure and droplet distribution immediately after preparation and at various time points.[19] c. Droplet Size Analysis: Use dynamic light scattering (DLS) or laser diffraction to measure the mean particle size and polydispersity index (PDI) of the oil droplets over time. A significant increase in droplet size indicates instability.[19]

Visualizing Relationships and Workflows

Structure-Property Interdependence

The functional properties of this compound derivatives are a direct consequence of their molecular architecture. The degree of polymerization sets the baseline hydrophilicity and viscosity, while esterification introduces amphiphilicity, which is critical for emulsification.

Caption: Relationship between this compound's structure and its properties.

Experimental Workflow: Emulsion Formulation and Stability Testing

The development of a stable emulsion for drug delivery or cosmetic applications follows a structured workflow, from component selection to long-term stability analysis.

Caption: Workflow for creating and testing a this compound ester emulsion.

References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 2. ulipolymer.com [ulipolymer.com]

- 3. Page loading... [wap.guidechem.com]

- 4. Polyglycerol Hyperbranched Polyesters: Synthesis, Properties and Pharmaceutical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. polyglycerine.com [polyglycerine.com]

- 8. researchgate.net [researchgate.net]

- 9. spiganord.it [spiganord.it]

- 10. qualitas1998.net [qualitas1998.net]

- 11. POLYGLYCEROL ESTER - Ataman Kimya [atamanchemicals.com]

- 12. mdpi.com [mdpi.com]

- 13. Hybrid polyglycerols with long blood circulation: synthesis, biocompatibility, and biodistribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound | C18H38O13 | CID 3084634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. haihangindustry.com [haihangindustry.com]

- 16. Polyglycerol-6 stearate-Shandong Binzhou GIN&ING New Material Technology Co., Ltd. [bzjinsheng.com]

- 17. Hydroxyl value - Wikipedia [en.wikipedia.org]

- 18. digicollections.net [digicollections.net]

- 19. Characterization and stability of peppermint oil emulsions using polyglycerol esters of fatty acids and milk proteins as emulsifiers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. US4454113A - Stabilization of oil and water emulsions using polyglycerol esters of fatty acids - Google Patents [patents.google.com]

The Core Functionality of Hexaglycerol's Hydroxyl Groups: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the pivotal role of hydroxyl (-OH) groups in defining the functionality of hexaglycerol. As a biocompatible and highly hydrophilic polyether, this compound's utility in advanced applications, particularly in the pharmaceutical and biomedical fields, is intrinsically linked to the chemical behavior of its numerous hydroxyl moieties. This document details their chemical reactivity, methods for characterization and functionalization, and their application in drug delivery systems.

Physicochemical and Reactive Properties of this compound's Hydroxyl Groups

This compound's structure, consisting of six glycerol (B35011) units linked by ether bonds, presents a multitude of hydroxyl groups that dictate its physical and chemical properties. These groups are responsible for its high water solubility and biocompatibility.[1][2] The reactivity of these hydroxyl groups is the cornerstone of its versatility, allowing for a wide range of chemical modifications.

Quantitative Data on Hydroxyl Group Properties and Reactivity

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₃₈O₁₃ | [4] |

| Molecular Weight | 462.5 g/mol | [1] |

| Appearance | Off-White to Light Yellow Oil to Gel | [5] |

| Solubility in Water (25°C) | >100 g/L | [1] |

| Solubility in Ethanol | 50-60 g/L | [1] |

| Hydrophilic-Lipophilic Balance (HLB) | 14-16 | [1] |

Table 2: Comparative Reactivity of Hydroxyl Groups in Polyols

| Polyol | Hydroxyl Group Type | Relative Pseudo-First-Order Rate Constant (k) | Key Findings | Source(s) |

| Glycerol | Primary | ~4 | Primary hydroxyl groups are approximately four times more reactive than secondary ones in reactions with isocyanates. | [1] |

| Secondary | 1 | [1] | ||

| Sorbitol | Primary (C6) | 8.43 | The two primary hydroxyl groups are the most reactive. | [1] |

| Primary (C1) | 6.91 | Reactivity of secondary hydroxyls varies based on position. | [1] | |

| Secondary | 0.64 - 1.19 | [1] |

Table 3: Kinetic Data for Esterification of Glycerol with Various Acids

| Acid | Catalyst | Temperature (°C) | Activation Energy (Ea) (kJ/mol) | Source(s) |

| Acetic Acid | Lewatite (Ion Exchange Resin) | 90 - 110 | 57.18 | [6] |

| Rosin Acids | Thermal (no catalyst) | 260 - 280 | 81 - 98 | [7] |

| Rosin Acids | Irganox 1425 | Not specified | Not specified | [7] |

| Fatty Acids | None (Autocatalytic) | 240 | 54.93 | [8] |

Key Experimental Protocols

The functionalization and analysis of this compound's hydroxyl groups are central to its application. The following are detailed methodologies for key experimental procedures.

Determination of Hydroxyl Number via Acetylation

The hydroxyl number is a measure of the content of hydroxyl groups in a polymer. The following protocol is based on the standard test method ASTM E1899.

Materials:

-

Sample (this compound)

-

Catalyst Solution: 25 g of 4-N-Dimethylaminopyridine in 2.5 L of N-Methyl-2-pyrrolidone.[9]

-

Acetylation Reagent: 110 ml of acetic anhydride (B1165640) in 1000 ml of N-Methyl-2-pyrrolidone.[9]

-

Titration Solvent: Toluene (B28343)/Ethanol mixture (2:1 by volume).[9]

-

Titrant: 0.5 mol/L Potassium Hydroxide (KOH) in ethanol.[9]

-

Deionized Water

-

150 ml Beakers

-

Magnetic Stirrer and Stir Bars

-

Automated Titrator with a suitable electrode (e.g., N 6480 eth).[9]

Procedure:

-

Accurately weigh an appropriate amount of the this compound sample into a 150 ml beaker. The sample weight depends on the expected hydroxyl number.

-

Add 25 ml of the catalyst solution and 10 ml of the acetylation reagent to the beaker.[9]

-

Cover the beaker and stir the mixture for a minimum of 15 minutes at room temperature. For polyols with potentially less reactive secondary hydroxyl groups, a longer reaction time of up to 60 minutes may be necessary.[10]

-

Stop the reaction by adding 3 ml of deionized water.

-

Reseal the beaker and stir for an additional 12 minutes to hydrolyze the unreacted acetic anhydride.[9]

-

Add the titration solvent to the beaker.

-

Perform a potentiometric titration with 0.5 mol/L ethanolic KOH solution.

-

A blank determination must be performed by following the same procedure without the sample.

-

The hydroxyl number (HN) is calculated using the following formula:

HN (mg KOH/g) = [((B - S) x N x 56.1) / W] + AV

Where:

-

B = volume of KOH solution for the blank (ml)

-

S = volume of KOH solution for the sample (ml)

-

N = Normality of the KOH solution

-

W = Weight of the sample (g)

-

AV = Acid Value of the sample (if any)

-

Esterification of this compound with a Carboxylic Acid (Fischer Esterification)

This protocol describes a general procedure for the synthesis of a this compound ester.

Materials:

-

This compound

-

Carboxylic Acid (e.g., Lauric Acid)

-

Acid Catalyst (e.g., concentrated Sulfuric Acid or p-Toluenesulfonic acid).[11]

-

Anhydrous Toluene or other suitable solvent to form an azeotrope with water.[11]

-

Round-bottom flask

-

Dean-Stark apparatus and condenser.[11]

-

Heating mantle and magnetic stirrer

-

Sodium bicarbonate solution (for washing)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (for drying)

-

Rotary evaporator

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound, the carboxylic acid (in a desired molar ratio), and a catalytic amount of the acid catalyst.

-

Add anhydrous toluene to the flask.

-

Heat the reaction mixture to reflux with vigorous stirring. Water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.[11]

-

Monitor the reaction progress by observing the amount of water collected or by techniques such as Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with water, sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound ester.

-

The product can be further purified by column chromatography if necessary.

Characterization by Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Purpose: To confirm the functionalization of the hydroxyl groups.

-

Procedure: Acquire an FTIR spectrum of the starting this compound and the final product.

-

Expected Observations: In an esterification reaction, a decrease in the intensity of the broad O-H stretching band (around 3300 cm⁻¹) and the appearance of a strong C=O stretching band (around 1735 cm⁻¹) from the ester group would be observed.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: To provide detailed structural information and confirm the degree of substitution.

-

Procedure: Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) and acquire ¹H and ¹³C NMR spectra.

-

Expected Observations: In the ¹H NMR spectrum, the disappearance or shift of the proton signals corresponding to the hydroxyl groups and the appearance of new signals corresponding to the attached functional group can be observed. The degree of substitution can be calculated by comparing the integration of the signals from the this compound backbone with the signals from the newly introduced group.[6]

Application in Drug Delivery Systems

The high density of hydroxyl groups makes this compound an excellent scaffold for the development of drug delivery systems. These hydroxyl groups can be functionalized to attach drugs, targeting ligands, or to modify the overall properties of the carrier.

This compound as a Nanoparticle Coating

The hydrophilic nature of this compound makes it an effective alternative to polyethylene (B3416737) glycol (PEG) for coating nanoparticles. This coating can improve the stability of the nanoparticles in biological fluids and reduce non-specific protein adsorption.[6]

This compound-Drug Conjugates

Drugs can be covalently attached to the hydroxyl groups of this compound, often through a biodegradable linker. This creates a prodrug that can offer controlled release and improved pharmacokinetics.[8]

Visualizations of Workflows and Logical Relationships

Experimental Workflow for this compound Esterification

Caption: Workflow for the esterification of this compound.

Logical Flow for Nanoparticle Surface Modification

Caption: Logic for nanoparticle surface modification with this compound.

This compound in a Drug Delivery System

Caption: Role of this compound in a drug delivery system.

References

- 1. Buy this compound (EVT-333739) | 36675-34-0 [evitachem.com]

- 2. Kinetic Modelling of Esterification and Transesterification Processes for Biodiesel Production Utilising Waste-Based Resource [mdpi.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. This compound | C18H38O13 | CID 3084634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 36675-34-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Kinetics and Mechanism of the Uncatalyzed Esterification of Acid-Rich Oil with Glycerol [scirp.org]

- 9. cpsm.kpi.ua [cpsm.kpi.ua]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to Hexaglycerol (CAS 36675-34-0): Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hexaglycerol, identified by the CAS number 36675-34-0 and also known as Polyglycerin-6, is a versatile polyether polyol composed of six glycerol (B35011) units.[1][2] Its unique physicochemical properties, including high hydrophilicity, biocompatibility, and tunable functionality, have positioned it as a valuable excipient and building block in various scientific and industrial sectors, most notably in cosmetics, food technology, and pharmaceutical sciences. This technical guide provides a comprehensive overview of the core properties, experimental applications, and potential biological interactions of this compound, with a focus on its emerging role in advanced drug delivery systems.

Physicochemical Properties

This compound is a viscous, yellowish, and odorless liquid at room temperature.[3] Its polymeric nature, derived from the etherification of glycerol, results in a molecule with a high density of hydroxyl groups, rendering it highly soluble in aqueous solutions.[4] The structural characteristics of this compound, particularly its degree of branching, can significantly influence its physical properties such as viscosity and solubility.[4] Hyperbranched structures tend to have lower intrinsic viscosity compared to their linear counterparts.[4]

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | This compound, Polyglycerin-6 | [5] |

| CAS Number | 36675-34-0 | [5] |

| Molecular Formula | C₁₈H₃₈O₁₃ | [6] |

| Average Molecular Weight | ~550 g/mol | [7] |

| Appearance | Syrupy, yellowish liquid | [3] |

| Odor | Odorless | [3] |

| Density | 1.361 g/cm³ at 20°C | [3][6] |

| Boiling Point | 711.9 °C at 760 mmHg | [3][6] |

| Flash Point | 384.4 °C | [3][6] |

| Refractive Index | 1.538 | [6] |

| Solubility | Soluble in water | [8] |

| Hydrophile-Lipophile Balance (HLB) | Approximately 3.0-9.0 (for its esters) | [1][9] |

| Viscosity | Lower intrinsic viscosity for hyperbranched structures | [4] |

Spectral Data

-

¹H NMR: The proton NMR spectrum of polyglycerol is expected to show complex multiplets in the region of 3.4-4.0 ppm, corresponding to the methylene (B1212753) (-CH₂-) and methine (-CH-) protons of the glycerol backbone. The signals from the terminal hydroxyl (-OH) groups would be observed as broad singlets, with their chemical shift being dependent on the solvent and concentration.[10]

-

¹³C NMR: The carbon NMR spectrum would exhibit signals in the range of 60-80 ppm, characteristic of the carbon atoms in the polyether backbone of polyglycerol.[11]

-

FT-IR: The infrared spectrum of this compound is characterized by a strong and broad absorption band in the region of 3600-3200 cm⁻¹, which is indicative of the O-H stretching vibrations of the numerous hydroxyl groups.[12] Other significant peaks include C-H stretching vibrations around 2900 cm⁻¹ and C-O-C ether bond stretching in the fingerprint region, typically between 1150 and 1000 cm⁻¹.[12][13]

Applications in Research and Drug Development

The unique combination of biocompatibility, hydrophilicity, and multifunctionality makes this compound a highly attractive material for various applications in drug development.[6]

Drug Delivery Systems

This compound and its derivatives are extensively explored for the development of novel drug delivery systems, including nanoparticles and nanogels.[14][15] These systems can enhance the solubility and bioavailability of poorly water-soluble drugs, protect them from degradation, and enable controlled or targeted release.

Polyglycerol-based nanoparticles can be prepared using various techniques, such as emulsification-solvent evaporation and nanoprecipitation. These nanoparticles can encapsulate hydrophobic drugs within their core, while the hydrophilic polyglycerol shell provides stability in aqueous environments and can be further functionalized for targeted delivery.

The high density of hydroxyl groups on the polyglycerol backbone allows for the formation of cross-linked hydrogel networks at the nanoscale. These nanogels can encapsulate a high payload of therapeutic agents and exhibit stimuli-responsive behavior, releasing the drug in response to specific physiological cues such as pH or enzymes.[14]

Other Applications

Beyond drug delivery, this compound finds applications in:

-

Cosmetics and Personal Care: As a humectant, emulsifier, and solubilizer in various formulations.[15][16]

-

Food Industry: As a food additive for crystallization and viscosity adjustment.

-

Biomaterials: In the development of biocompatible coatings and scaffolds for tissue engineering.[6]

Experimental Protocols

The following are generalized protocols for the preparation of this compound-based drug delivery systems, based on methodologies described in the scientific literature. Researchers should optimize these protocols for their specific drug and application.

Preparation of Polyglycerin-6 Nanoparticles via Emulsification-Solvent Evaporation

This method is suitable for encapsulating hydrophobic drugs.

Materials:

-

This compound (Polyglycerin-6)

-

A biodegradable polymer (e.g., PLGA)

-

The hydrophobic drug of interest

-

An organic solvent (e.g., dichloromethane, ethyl acetate)

-

An aqueous solution (e.g., deionized water)

-

A surfactant/stabilizer (optional, as polyglycerol itself can act as a stabilizer)

Procedure:

-

Organic Phase Preparation: Dissolve the biodegradable polymer and the hydrophobic drug in the organic solvent.

-

Aqueous Phase Preparation: Dissolve this compound in the aqueous solution.

-

Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

-

Solvent Evaporation: Stir the emulsion at room temperature or under reduced pressure to evaporate the organic solvent, leading to the formation of solid nanoparticles.

-

Purification: The nanoparticle suspension is then purified by centrifugation or dialysis to remove any unencapsulated drug and excess reagents.

-

Lyophilization: The purified nanoparticles can be lyophilized for long-term storage.

Synthesis of Polyglycerol-Based Nanogels via Inverse Nanoprecipitation

This technique is used to form cross-linked nanogels.

Materials:

-

Functionalized dendritic polyglycerol macromonomers (e.g., dPG-dienophiles and dPG-methyl-tetrazine for click chemistry-based crosslinking)

-

A good solvent for the macromonomers (e.g., water)

-

A non-solvent (e.g., acetone)

-

The drug to be encapsulated

Procedure:

-

Macromonomer Solution: Dissolve the functionalized polyglycerol macromonomers and the drug in the good solvent.

-

Nanoprecipitation: Inject the macromonomer solution into the non-solvent under vigorous stirring. This leads to the formation of nano-sized droplets.

-

Crosslinking: The crosslinking reaction (e.g., inverse electron-demand Diels-Alder cycloaddition) occurs within the nanodroplets, forming the stable nanogel network.

-

Solvent Removal: The organic solvent is removed under reduced pressure.

-

Purification: The resulting nanogel dispersion is purified by dialysis.[17][18]

Signaling Pathway Interactions

Recent studies suggest that dendritic polyglycerols may play a role in modulating inflammatory signaling pathways, particularly through their interaction with Interleukin-6 (IL-6).

Interaction with Interleukin-6 (IL-6)

Molecular docking and dynamics simulations have indicated that dendritic polyglycerol sulfates can bind to positively charged sites on the surface of IL-6.[1][4][9] This interaction is comparable to that of heparin, a known modulator of IL-6 activity. By binding to IL-6, polyglycerols could potentially interfere with its ability to bind to its receptor, thereby attenuating downstream signaling cascades that are involved in inflammatory responses.[4][9] This suggests a potential therapeutic application of functionalized polyglycerols in inflammatory diseases.

Caption: Potential modulation of the IL-6 signaling pathway by Polyglycerol.

Downstream PI3K/Akt Pathway